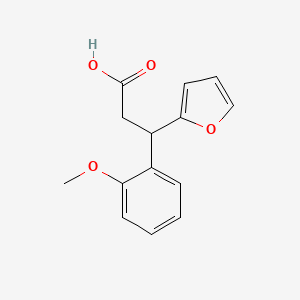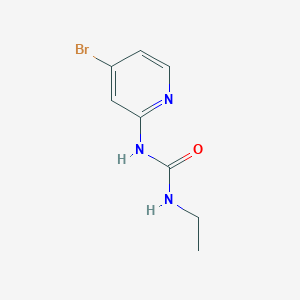
1-(4-Bromopyridin-2-yl)-3-ethylurea
説明
科学的研究の応用
Synthesis of Novel Derivatives
A study conducted by Cirrincione et al. (2014) involved the preparation of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives. This research highlights the synthesis of derivatives by reacting amino compounds with 5-bromo-2-isothiocyanatopyridine, a process relevant to the broader context of 1-(4-Bromopyridin-2-yl)-3-ethylurea derivatives (Cirrincione et al., 2014).
Catalytic Applications
Lang et al. (2001) explored the amination of aryl halides using copper catalysis. The study successfully converted bromopyridine into aminopyridine, demonstrating the catalytic potential of bromopyridines, which is pertinent to understanding the catalytic properties of 1-(4-Bromopyridin-2-yl)-3-ethylurea (Lang et al., 2001).
Structural Characterization
Böck et al. (2020) reported the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea, a compound structurally similar to 1-(4-Bromopyridin-2-yl)-3-ethylurea. This research provides insights into the crystal and molecular structures, which are crucial for understanding the physical and chemical properties of similar compounds (Böck et al., 2020).
Microwave-Assisted Synthesis
Heintz et al. (2017) explored the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a process involving 4-bromo-2,2′-bipyridine. This research demonstrates the efficiency of microwave-assisted synthesis techniques in preparing derivatives of bromopyridines, which can be applied to the synthesis of 1-(4-Bromopyridin-2-yl)-3-ethylurea (Heintz et al., 2017).
Safety and Hazards
While the specific safety and hazards of “1-(4-Bromopyridin-2-yl)-3-ethylurea” are not available, “1-(4-Bromopyridin-2-yl)ethanone” is labeled with the GHS07 pictogram and has hazard statements H302-H315-H319-H335 . This indicates that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1-(4-bromopyridin-2-yl)-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPFGBOKXFCNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC=CC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)-3-ethylurea | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

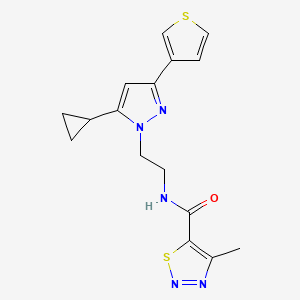

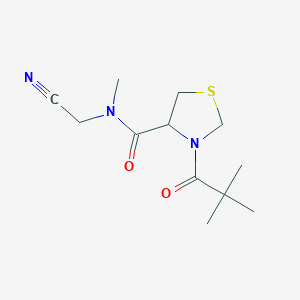
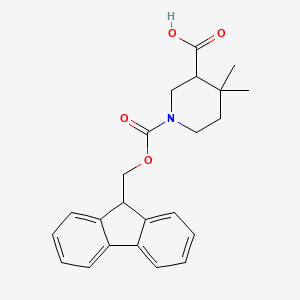


![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)
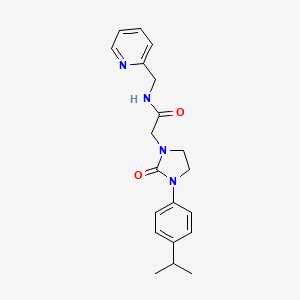
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)



![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
